4-(Benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide is a synthetic compound with potential applications in medicinal chemistry. This compound features a complex structure that includes a benzylsulfonyl group and a dihydrobenzo[b][1,4]dioxin moiety, which may contribute to its biological activity. The molecular formula for this compound is , and it has a molecular weight of approximately 409.44 g/mol .
This compound can be classified under the category of amides due to the presence of the butanamide functional group. Its structural components suggest potential interactions with biological targets, making it of interest in pharmaceutical research.
The synthesis of 4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide typically involves multi-step organic reactions. Common methods may include:
The synthetic route may require specific conditions such as controlled temperatures and inert atmospheres to ensure optimal yields and purity levels. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide can be represented using various notations:
InChI=1S/C22H23N3O5/c26-20(23-13-15-14-29-18-9-3-4-10-19(18)30-15)11-5-6-12-25-21(27)16-7-1-2-8-17(16)24-22(25)28/h1-4,7-10,15H,5-6,11-14H2,(H,23,26)(H,24,28)
This notation provides a standardized way to describe the compound's structure.
The compound's canonical SMILES representation is C1C(OC2=CC=CC=C2O1)CNC(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O
, which illustrates its complex arrangement of atoms and functional groups .
The compound may undergo various chemical reactions typical for amides and sulfonamides:
Reactions involving this compound would typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to avoid side reactions.
Further studies are necessary to elucidate the precise biological interactions and pharmacodynamics associated with this compound.
The physical properties include:
Key chemical properties include:
Relevant data regarding these properties can be obtained through empirical testing and literature reviews.
This compound holds potential applications in several scientific fields:
Further research is warranted to explore these applications comprehensively and assess its efficacy in clinical settings.
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2